REACTION_SMILES
|
[CH2:17]1[O:18][CH2:19][CH2:20][CH2:21]1.[CH3:1][O:2][c:3]1[cH:4][c:5]2[c:13]([cH:14][cH:15]1)-[c:12]1[c:7]([cH:8][cH:9][cH:10][cH:11]1)[C:6]2=[O:16]>>[CH3:1][O:2][c:3]1[cH:4][c:5]2[c:13]([cH:14][cH:15]1)-[c:12]1[c:7]([cH:8][cH:9][cH:10][cH:11]1)[CH:6]2[OH:16]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc2c(c1)C(=O)c1ccccc1-2
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc2c(c1)C(O)c1ccccc1-2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |